N,N-Dihexylaniline
Overview
Description
N,N-Dihexylaniline is an organic compound with the molecular formula C18H31N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two hexyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dihexylaniline can be synthesized by refluxing a mixture of aniline, iodohexane, and potassium carbonate in ethanol. The reaction typically involves heating the mixture to facilitate the substitution of hydrogen atoms on the nitrogen with hexyl groups .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dihexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to aniline or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to products like brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Aniline and hexyl derivatives.
Substitution: Brominated or nitrated this compound.
Scientific Research Applications
N,N-Dihexylaniline finds applications in various fields, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dihexylaniline involves its interaction with molecular targets through its nitrogen lone pair and aromatic ring. It can participate in various chemical reactions, influencing pathways and processes in which it is involved. The compound’s effects are mediated by its ability to donate or accept electrons, facilitating reactions such as nucleophilic substitution and electrophilic addition.
Comparison with Similar Compounds
- N,N-Dimethylaniline
- N,N-Diethylaniline
- N,N-Dibutylaniline
Comparison: N,N-Dihexylaniline is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. The increased hydrophobicity and steric effects of the hexyl groups influence its reactivity and interactions with other molecules, making it suitable for specific applications where other dialkylanilines may not be as effective.
Properties
IUPAC Name |
N,N-dihexylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYRVXQIGUEFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196113 | |
Record name | N,N-Dihexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-09-5 | |
Record name | N,N-Dihexylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dihexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Di-N-hexylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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